REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([N:6]([CH2:10][C:11]1[N:16]=[CH:15][CH:14]=[CH:13]N=1)[CH2:7][C:8]#C)=[O:5])[CH3:2]>C1(C)C(C)=CC=CC=1>[N:16]1[CH:15]=[CH:14][CH:13]=[C:8]2[CH2:7][N:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:10][C:11]=12
|
Name
|
2-(N-ethoxycarbonyl-N-propargylaminomethyl)-pyrimidine
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Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N(CC#C)CC1=NC=CC=N1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised from ligroin
|
Name
|
|
Type
|
|
Smiles
|
N1=C2C(=CC=C1)CN(C2)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |